2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenoxyethyl moiety, which is further substituted with an isopropylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: This step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.
Acylation: The 2-phenoxyethanol is then acylated using acetic anhydride to form 2-phenoxyethyl acetate.
Amidation: The final step involves the reaction of 2-phenoxyethyl acetate with 4-isopropylphenol in the presence of a suitable amine, such as triethylamine, to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamide groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenoxy or acetamide derivatives.
Scientific Research Applications
2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: This compound can be used as a building block in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and acetamide groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(2-phenoxyethyl)acetamide
- 2-(4-methylphenoxy)-N-(2-phenoxyethyl)acetamide
- 2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide
Uniqueness
2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
N-(2-phenoxyethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-15(2)16-8-10-18(11-9-16)23-14-19(21)20-12-13-22-17-6-4-3-5-7-17/h3-11,15H,12-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBRUZJSVXYRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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